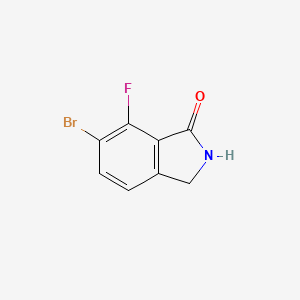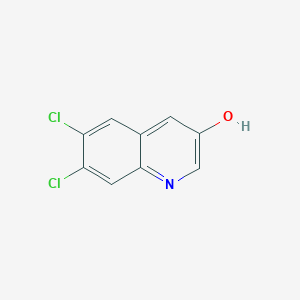
6,7-Dichloroquinolin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dichloroquinolin-3-ol is a chemical compound belonging to the quinoline family It is characterized by the presence of two chlorine atoms at the 6th and 7th positions and a hydroxyl group at the 3rd position on the quinoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloroquinolin-3-ol typically involves the chlorination of quinolin-3-ol. One common method is the direct chlorination using chlorine gas in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at elevated temperatures to ensure complete chlorination.
Another method involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent. This reaction is performed under mild conditions, often at room temperature, and provides a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and flow rate, leading to consistent product quality and higher efficiency. The use of automated systems also minimizes the risk of human error and enhances safety.
化学反应分析
Types of Reactions
6,7-Dichloroquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinoline derivative.
Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) are used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
科学研究应用
6,7-Dichloroquinolin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antimalarial properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 6,7-Dichloroquinolin-3-ol involves its interaction with specific molecular targets. In biological systems, it is believed to interfere with the function of enzymes and proteins by binding to their active sites. This binding can inhibit the activity of these biomolecules, leading to the desired therapeutic effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may affect cellular processes such as DNA replication and protein synthesis.
相似化合物的比较
Similar Compounds
5,7-Dichloroquinolin-8-ol: Another chlorinated quinoline derivative with similar properties.
5-Chloroquinolin-8-ol: A mono-chlorinated derivative with distinct chemical behavior.
5,7-Diiodoquinolin-8-ol: An iodine-substituted quinoline with unique reactivity.
Uniqueness
6,7-Dichloroquinolin-3-ol is unique due to the specific positioning of the chlorine atoms and the hydroxyl group on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic benefits set it apart from other similar compounds.
属性
分子式 |
C9H5Cl2NO |
|---|---|
分子量 |
214.04 g/mol |
IUPAC 名称 |
6,7-dichloroquinolin-3-ol |
InChI |
InChI=1S/C9H5Cl2NO/c10-7-2-5-1-6(13)4-12-9(5)3-8(7)11/h1-4,13H |
InChI 键 |
ZJUQLUHBWAGLQZ-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C=C(C(=CC2=NC=C1O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


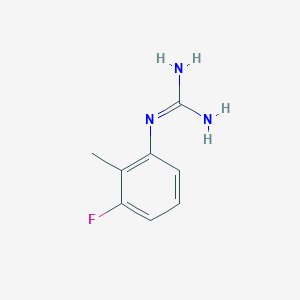
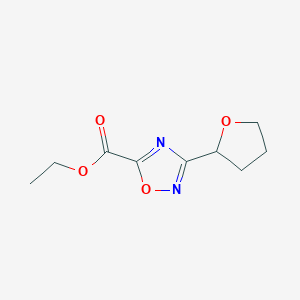
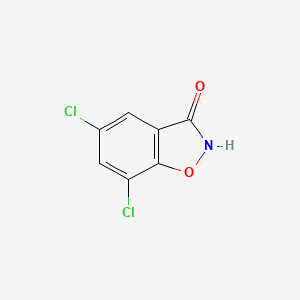
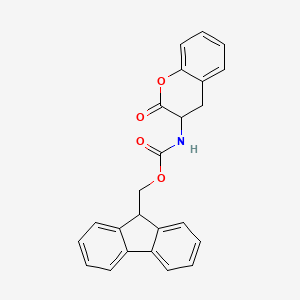
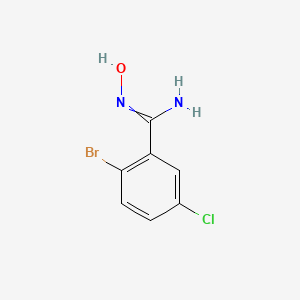
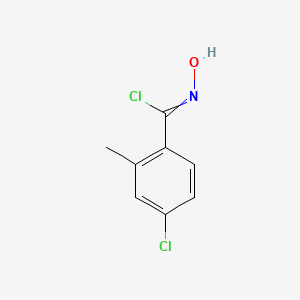
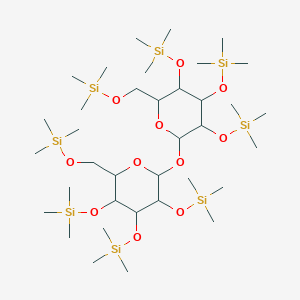
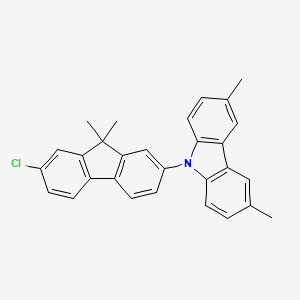
![3-[4-(4-Boc-1-piperazinyl)phenyl]piperidine-2,6-dione](/img/structure/B13692768.png)
![2-Bromo-4-[2-(4,4-difluoro-1-piperidyl)ethoxy]pyridine](/img/structure/B13692769.png)
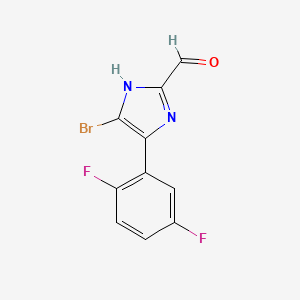
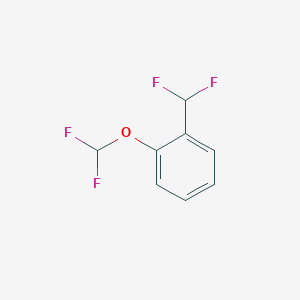
![7-Chloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13692783.png)
